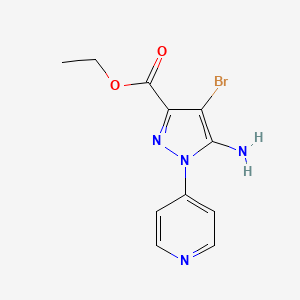
2-Methyl-3-(thiophen-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(thiophen-3-yl)aniline is an organic compound with the molecular formula C11H11NS It consists of a benzene ring substituted with a methyl group and a thiophene ring at the 2 and 3 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenamine and thiophene-3-carboxaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylbenzenamine and thiophene-3-carboxaldehyde in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Methyl-3-(thiophen-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Methyl-3-(thiophen-3-yl)aniline has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anti-inflammatory and anticancer activities.
Materials Science: It is utilized in the creation of advanced materials, including sensors and catalysts, owing to its unique structural and electronic characteristics.
作用机制
The mechanism of action of 2-Methyl-3-(thiophen-3-yl)aniline depends on its application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a material.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Methyl-3-(thiophen-2-yl)aniline: Similar structure but with the thiophene ring attached at the 2-position.
3-Methyl-2-(thiophen-3-yl)aniline: The positions of the methyl and thiophene groups are swapped.
2-Methyl-4-(thiophen-3-yl)aniline: The thiophene ring is attached at the 4-position instead of the 3-position.
Uniqueness
2-Methyl-3-(thiophen-3-yl)aniline is unique due to the specific positioning of the methyl and thiophene groups, which can influence its electronic properties and reactivity. This distinct arrangement makes it particularly valuable in applications requiring precise electronic characteristics and reactivity profiles.
属性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
2-methyl-3-thiophen-3-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-10(3-2-4-11(8)12)9-5-6-13-7-9/h2-7H,12H2,1H3 |
InChI 键 |
JDAIJQNJCAQWHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12071921.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one](/img/structure/B12071933.png)
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)







![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)


